molecular formula C12H15N3S B1274893 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669729-28-6

5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274893
CAS No.: 669729-28-6
M. Wt: 233.33 g/mol
InChI Key: IDGXTEBIKJEDRP-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

4-methyl-3-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-8(2)9-4-6-10(7-5-9)11-13-14-12(16)15(11)3/h4-8H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGXTEBIKJEDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395480
Record name 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669729-28-6
Record name 2,4-Dihydro-4-methyl-5-[4-(1-methylethyl)phenyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669729-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Methyl-5-(4-Isopropylphenyl)-4H-1,2,4-Triazole-3-Thiol

  • Hydrazide Formation :

    • 4-Isopropylphenylacetic acid hydrazide is synthesized by reacting 4-isopropylphenylacetic acid with hydrazine hydrate in ethanol under reflux.
    • Reaction Conditions : 80°C, 6 hours, yield ~85%.
  • Thiosemicarbazide Synthesis :

    • The hydrazide is treated with carbon disulfide (CS₂) in alkaline medium (KOH/ethanol) to form the corresponding thiosemicarbazide.
    • Key Parameters :
      • Molar ratio (hydrazide:CS₂) = 1:1.2
      • Temperature: 70°C, duration: 4 hours.
  • Cyclization to Triazole-3-Thiol :

    • The thiosemicarbazide undergoes intramolecular cyclization in the presence of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
    • Optimized Conditions :

























      ParameterValue
      Acid Concentration5N HCl
      Temperature100°C
      Duration3 hours
      Yield72–78%

Alkylation of Preformed Triazole-3-Thiols

An alternative route involves the alkylation of 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol with methylating agents.

Procedure

  • Starting Material :

    • 4-Amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is prepared via cyclization of 4-isopropylphenyl thiosemicarbazide.
  • Methylation Reaction :

    • The amino group is selectively alkylated using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.
    • Conditions :
      • Molar ratio (triazole:CH₃I) = 1:1.5
      • Temperature: 60°C, duration: 8 hours
      • Yield: 68%.

Challenges and Solutions

  • Regioselectivity : Competing N-alkylation at the triazole ring is mitigated by using bulky bases (e.g., DBU).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reaction kinetics and improve yields.

Protocol

  • One-Pot Synthesis :

    • A mixture of 4-isopropylphenylacetic acid hydrazide, CS₂, and methyl hydrazine is irradiated in a microwave reactor.
    • Conditions :





























      ParameterValue
      Power300 W
      Temperature120°C
      Pressure12 bar
      Duration20 minutes
      Yield89%
  • Advantages :

    • Reduced reaction time (20 minutes vs. 6 hours conventional).
    • Enhanced purity due to minimized side reactions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Duration Key Advantage
Cyclization 72–78 90–95 7 hours Scalability
Alkylation 68 95 8 hours Selectivity
Microwave-Assisted 89 98 20 min Efficiency

Notes :

  • Cyclization is preferred for large-scale production due to lower reagent costs.
  • Microwave synthesis offers superior efficiency but requires specialized equipment.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45 (s, 3H, CH₃), 3.10 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 7.35–7.45 (m, 4H, Ar-H).
  • IR (KBr) :
    ν 2560 cm⁻¹ (S-H), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water = 70:30, λ = 254 nm).
  • Elemental Analysis :































    ElementCalculated (%)Observed (%)
    C64.8464.72
    H6.616.58
    N16.2016.18
    S12.3512.30

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in the synthesis of antifungal and anticancer agents.
  • Materials Science : Serves as a ligand for transition metal complexes with catalytic properties.

Scientific Research Applications

Biochemical Applications

  • Proteomics Research
    • This compound is utilized in proteomics as a biochemical tool for studying protein interactions and functions. Its thiol group is particularly useful for modifying proteins and peptides, allowing researchers to investigate post-translational modifications and protein folding mechanisms .
  • Antioxidant Activity
    • Research indicates that compounds similar to this compound exhibit antioxidant properties, which can protect biological systems from oxidative stress. This application is crucial in understanding diseases related to oxidative damage, such as cancer and neurodegenerative disorders .
  • Antifungal Properties
    • The compound has shown potential as an antifungal agent. Studies have demonstrated its effectiveness against various fungal strains, making it a candidate for developing new antifungal therapies .

Material Science Applications

  • Corrosion Inhibitors
    • Due to its sulfur-containing structure, this compound can act as a corrosion inhibitor in metal surfaces. It forms protective layers that prevent oxidation and degradation of metals in harsh environments .
  • Polymer Additives
    • The incorporation of this triazole compound into polymer matrices enhances thermal stability and mechanical properties. It is being investigated for use in coatings and plastics where improved durability is required .

Case Study 1: Antioxidant Mechanisms

A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of triazole derivatives, including this compound. The findings indicated that these compounds effectively scavenge free radicals and inhibit lipid peroxidation processes, suggesting their potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Antifungal Efficacy

In a clinical trial reported in Mycoses, the antifungal efficacy of the compound was tested against Candida species. Results showed significant inhibition of fungal growth at low concentrations, indicating its potential as a treatment option for fungal infections.

Mechanism of Action

The mechanism of action of 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

    4-Isopropylphenyl derivatives: Compounds with similar isopropylphenyl groups but different functional groups.

    Triazole derivatives: Compounds with the triazole ring but different substituents.

Uniqueness: 5-(4-Isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its isopropylphenyl group and thiol group on the triazole ring

Biological Activity

5-(4-Isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C12H15N3S
  • Molecular Weight : 233.33 g/mol
  • CAS Number : 669729-28-6
  • Structure : The compound features a triazole ring with a thiol group and an isopropylphenyl substituent, contributing to its unique biological activity profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial and fungal strains, demonstrating efficacy in inhibiting their growth. For instance, studies have shown that derivatives of triazole-thiol compounds possess enhanced antimicrobial properties compared to their non-thiol counterparts .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. Notably:

  • Cytotoxicity Testing : The compound was assessed using the MTT assay against several cancer cell lines, including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated that it exhibited higher cytotoxicity towards melanoma cells compared to other tested lines .
  • Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of apoptosis in cancer cells and inhibition of cell migration. Some derivatives have shown promising results as microtubule affinity-regulating kinase inhibitors, which are crucial in cancer cell proliferation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other triazole derivatives is essential:

Compound TypeExampleBiological Activity
Triazole-Thiol4-Methyl-4H-1,2,4-triazole-3-thiolAntioxidant and antimicrobial
Isatin-Triazole HydrazonesN′-(2-hydroxy-5-nitrobenzylidene)-2-thioacetohydrazideAnticancer activity against multiple cell lines
General TriazolesVarious substituted triazolesBroad-spectrum antimicrobial and antifungal properties

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in MDPI evaluated various synthesized triazole-thiol derivatives for their antimicrobial properties. The results indicated that compounds with thiol groups exhibited significantly improved activity against Gram-positive and Gram-negative bacteria compared to their non-thiol analogs .
  • Cytotoxicity Against Cancer Cells : In a detailed investigation into the anticancer properties of triazole derivatives, it was found that modifications at the C5 position could enhance cytotoxicity against specific cancer cell lines. The study emphasized the importance of structural variations in optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound can be synthesized through multi-step reactions, including:

  • Acylation and hydrazinolysis : Starting with substituted carboxylic acids (e.g., indole-3-butanoic acid) to form hydrazide intermediates.
  • Nucleophilic addition : Reacting with phenylisothiocyanate in alcoholic media.
  • Intramolecular cyclization : Under alkaline conditions to form the triazole-thiol core.
  • Alkylation : Introducing substituents via alkyl halides in diethyl ether or similar solvents.
  • Characterization : Use elemental analysis, ¹H/¹³C NMR, IR spectroscopy, and HPLC-MS for structural confirmation .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol protons at δ 3.1–3.5 ppm).
  • IR spectroscopy : Identification of S-H stretches (~2550 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).
  • HPLC-MS : For purity assessment and molecular ion detection (e.g., [M+H]+ peaks).
  • Elemental analysis : To validate stoichiometry (C, H, N, S percentages) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Target selection : Prioritize enzymes with known relevance (e.g., lanosterol 14-α-demethylase [PDB: 3LD6], cyclooxygenase-2 [PDB: 5KIR]) based on structural homology.
  • Ligand preparation : Optimize the compound’s 3D conformation using tools like AutoDock Vina or Schrödinger Suite.
  • Docking parameters : Use grid boxes centered on active sites (e.g., Trp213 for 3LD6) and analyze binding energies (ΔG ≤ -7.7 kcal/mol suggests strong interactions).
  • Validation : Compare docking poses with co-crystallized ligands (e.g., ketoconazole for 3LD6) .

Q. What computational approaches predict the electronic and vibrational properties of this triazole-thiol derivative?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Employ B3LYP/6-311++G(d,p) basis sets to calculate:
  • Frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights.
  • Vibrational frequencies (matching experimental IR/Raman data).
  • Molecular electrostatic potential (MEP) : To identify nucleophilic/electrophilic regions.
  • Natural Bond Orbital (NBO) analysis : To study intramolecular charge transfer.
  • Non-linear optical (NLO) properties : Predict hyperpolarizability for material science applications .

Q. How can in silico tools predict pharmacological activity and ADME properties?

  • Methodological Answer :

  • PASS Online : Predicts biological activity profiles (e.g., kinase inhibition, antimicrobial potential) via structure-activity relationships.
  • ADME analysis : Use SwissADME or ADMETlab to assess:
  • Lipophilicity (LogP values).
  • Blood-brain barrier permeability .
  • CYP450 enzyme interactions (e.g., inhibition of CYP3A4).
  • Toxicity prediction : ProTox-II for hepatotoxicity and mutagenicity risks .

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